molecular formula C11H6Cl5N3O2 B2925096 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate CAS No. 338419-47-9

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate

Cat. No.: B2925096
CAS No.: 338419-47-9
M. Wt: 389.44
InChI Key: GBYPMNNMZLHKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate is a synthetic chemical reagent featuring a 1,2,3-triazole core linked to a 3,4-dichlorophenyl group and a trichloroacetate ester. This molecular architecture is of significant interest in medicinal chemistry and chemical biology for constructing more complex bioactive molecules. The 1,2,3-triazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in key hydrogen bonding interactions, making it a valuable isostere for amide bonds and other functional groups in pharmacologically active compounds . Compounds containing the 1-(dichlorophenyl)-1H-1,2,3-triazole moiety have demonstrated considerable potential in anticancer research. For instance, a derivative with a fluorophenyl substitution (ZQL-4c) has shown potent activity against human breast cancer cell lines (MCF-7, MDA-MB-231, and SK-BR-3) by inhibiting cell proliferation and invasion, inducing G2/M phase arrest, and promoting apoptosis through the production of reactive oxygen species (ROS) and suppression of the Notch-AKT signaling pathway . This suggests that related compounds, including this compound, may serve as valuable chemical tools or precursors for investigating novel oncological therapeutic strategies and understanding cancer cell signaling pathways. Furthermore, triazole-based compounds are extensively investigated for their antimicrobial properties. Structural analogs, including various triazolium salts, have exhibited potent in vitro antifungal activity against pathogenic Candida and Aspergillus species, in some cases surpassing the efficacy of reference drugs like ketoconazole and bifonazole . The mechanism often involves inhibition of fungal cytochrome P450 enzymes, such as CYP51, disrupting ergosterol biosynthesis essential for fungal cell membrane integrity . The dichlorophenyl and trichloroacetate substituents in this compound may enhance lipophilicity, potentially improving membrane penetration and bioavailability, which are critical factors for antimicrobial efficacy. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is exclusively for use in laboratory research by qualified professionals. Researchers can leverage this compound as a key intermediate in organic synthesis, particularly in click chemistry, or as a precursor for developing potential pharmacologically active molecules targeting various diseases.

Properties

IUPAC Name

[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2,2,2-trichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl5N3O2/c12-8-2-1-7(3-9(8)13)19-4-6(17-18-19)5-21-10(20)11(14,15)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYPMNNMZLHKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)COC(=O)C(Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate (CAS No. 338419-42-4) is a triazole derivative that has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl3N3O2C_{11}H_{8}Cl_{3}N_{3}O_{2}, with a molecular weight of 305.56 g/mol. The structure includes a triazole ring linked to a dichlorophenyl group and a trichloroacetate moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects on various cancer cell lines.

Case Study:
In a study evaluating various triazole derivatives for their anticancer properties, it was found that certain modifications to the triazole structure significantly enhanced their potency against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds exhibited IC50 values in the nanomolar range and were shown to induce apoptosis through tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Compounds with similar structures have demonstrated effectiveness against various fungal strains by inhibiting ergosterol synthesis in fungal cell membranes.

Research Findings:
A comparative study indicated that triazole derivatives could effectively inhibit the growth of Candida albicans and Aspergillus fumigatus. The mechanism involves the disruption of fungal cell membrane integrity due to altered ergosterol biosynthesis pathways .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Tubulin Binding: Similar triazole compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells .
  • Enzyme Inhibition: The compound may inhibit enzymes involved in fungal metabolism or cancer cell proliferation pathways.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerTubulin polymerization inhibition
AntifungalErgosterol synthesis inhibition
Apoptosis InductionInduction of apoptotic pathways in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include other triazole-based molecules with halogenated aryl and ester groups. Below is a comparative analysis of key compounds:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate 1,2,3-Triazole 3,4-Dichlorophenyl, trichloroacetate Suspected pesticidal/antifungal CuAAC click chemistry
5-(1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)-6-(3,4-dichlorophenyl)imidazo[2,1-b]thiazole Imidazo-thiazole + Triazole 3,4-Dichlorophenyl, benzyl Constitutive androstane receptor agonist Multi-step coupling
Etaconazole 1,2,4-Triazole 2,4-Dichlorophenyl, ethyl-dioxolane Fungicide Mitsunobu reaction
Propiconazole 1,2,4-Triazole 2,4-Dichlorophenyl, propyl-dioxolane Fungicide Nucleophilic substitution

Key Differences and Implications

Core Heterocycle :

  • The target compound uses a 1,2,3-triazole ring, whereas etaconazole and propiconazole feature 1,2,4-triazole. The 1,2,3-triazole’s regioselective synthesis via CuAAC offers precision in functionalization, but 1,2,4-triazoles (common in commercial fungicides) exhibit broader systemic activity due to enhanced metabolic stability .
  • The imidazo-thiazole-triazole hybrid (Compound 12g, ) demonstrates how fused heterocycles can modulate receptor binding (e.g., human constitutive androstane receptor), suggesting that the target compound’s bioactivity could be tuned via analogous structural hybridization.

Substituent Effects: The 3,4-dichlorophenyl group in the target compound vs. 2,4-dichlorophenyl in etaconazole/propiconazole alters steric and electronic profiles. The 3,4-substitution may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 in fungi) but reduce solubility compared to 2,4-isomers . In contrast, etaconazole’s ethyl-dioxolane group improves bioavailability via controlled release .

Synthetic Accessibility :

  • The target compound’s reliance on CuAAC ensures high regioselectivity and modularity, enabling rapid derivatization . However, commercial triazole fungicides like propiconazole prioritize cost-effective bulk synthesis via simpler nucleophilic substitutions .

Research Findings

  • Stability : Halogen-rich triazoles exhibit extended environmental persistence. The trichloroacetate group may confer resistance to esterase-mediated degradation compared to propiconazole’s dioxolane .
  • Computational studies (e.g., using UCSF Chimera ) could model its environmental fate and metabolite profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.